molecular formula C25H27N3O2S B2643766 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea CAS No. 851937-24-1

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea

Cat. No.: B2643766
CAS No.: 851937-24-1
M. Wt: 433.57
InChI Key: BFRUHFGHAPIFNW-UHFFFAOYSA-N
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Description

The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea (CAS RN: 851937-36-5) is a thiourea derivative featuring three key structural motifs:

  • A 2-methylphenyl thiourea core, which may act as a hydrogen-bond donor/acceptor due to the thiourea (-NH-CS-NH-) linkage.

Spectral characterization (e.g., $^1$H-NMR, IR, MS) would align with thiourea derivatives, as seen in related compounds .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-17-7-4-5-9-23(17)27-25(31)28(16-20-8-6-14-30-20)13-12-21-18(2)26-24-11-10-19(29-3)15-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRUHFGHAPIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of the compound features a thiourea core with furan and indole substituents, which are known for their biological activities. The synthesis typically involves the reaction of appropriate furan and indole derivatives with thiocarbamide under controlled conditions to yield the desired thiourea compound.

Synthesis Overview

StepReactantsConditionsProduct
1Furan derivative + Indole derivative + ThiocarbamideReflux in solvent (e.g., DMSO)Thiourea derivative
2Purification via recrystallization or chromatography-Pure compound

Antimicrobial Properties

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Case Study: Antimicrobial Efficacy
A recent study assessed the minimum inhibitory concentrations (MICs) of synthesized thiourea derivatives against MRSA and other pathogens. The results indicated that certain derivatives possessed MIC values as low as 0.98 µg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. The indole moiety is particularly noted for its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Screening
In vitro evaluations of related compounds showed significant antiproliferative activity against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of thiourea compounds have been explored through various assays, revealing their ability to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Cytokine
Compound A15TNF-alpha
Compound B20IL-6
Compound C10IL-1β

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key differences between the target compound and analogs:

Compound Name/ID Indole Substituents Aryl Group (Thiourea) Key Structural Features Molecular Weight (g/mol) Notable Properties References
Target Compound 5-methoxy, 2-methyl 2-methylphenyl Furan-2-ylmethyl, thiourea core ~453* Moderate lipophilicity
3-(4-Fluorophenyl) analog () 5-methoxy, 2-methyl 4-fluorophenyl Fluorine substitution (electron-withdrawing) ~437 Enhanced metabolic stability
1-[2-(5-Fluoro-2-methylindol)ethyl] () 5-fluoro, 2-methyl 4-methoxyphenyl 4-methoxy group (electron-donating) 437.53 Increased solubility
3,4,5-Trimethoxy analog () 5-fluoro, 2-methyl 3,4,5-trimethoxybenzyl Multiple methoxy groups ~687 High polarity, potential H-bonding
Pyridine-containing analog () 5-methoxy, 2-methyl 4-methoxyphenyl Pyridin-3-ylmethyl (polar substituent) ~500* Improved aqueous solubility
Trifluoromethylphenyl analogs () N/A 3,5-bis(trifluoromethyl) Triazole rings, trifluoromethyl groups ~600–700 High lipophilicity, crystallinity

*Estimated based on structural analogs.

Key Observations:

Substituent Position on Aryl Groups: The 2-methylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ). 4-Methoxyphenyl () and 3,4,5-trimethoxybenzyl () groups enhance polarity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability .

Indole Ring Modifications: 5-Methoxy (target compound) vs.

Heterocyclic Additions :

  • Analogs with triazole rings () or pyridine () exhibit distinct electronic profiles. Pyridine’s basic nitrogen could facilitate salt formation, enhancing solubility, whereas triazoles may participate in click chemistry or metal coordination .

Physicochemical and Spectral Properties

  • Spectral Data :
    • Thiourea NH peaks in $^1$H-NMR (δ 8–12 ppm) and IR (~1600–1700 cm$^{-1}$ for C=S stretch) are consistent across analogs .
    • Indole protons typically resonate at δ 6.5–7.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
  • Physical Forms : Amorphous solids (e.g., ) vs. crystalline forms (), impacting formulation stability .

Biological Activity

The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. Thiourea and its derivatives are known for their diverse pharmacological applications, making them significant in medicinal chemistry.

Chemical Structure

The structural complexity of this compound includes:

  • A furan ring,
  • An indole moiety with a methoxy group,
  • A thiourea functional group.

This unique structure is anticipated to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with thiourea moieties have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3aE. coli135 µg/mL
3bS. aureus0.98 µg/mL

Anticancer Activity

Recent studies indicate that thiourea derivatives exhibit promising anticancer effects. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various cell lines. For example, certain thiourea derivatives have shown IC₅₀ values in the low micromolar range against breast and pancreatic cancer cell lines .

Cell LineIC₅₀ (µM)
Breast Cancer<10
Pancreatic Cancer3 - 14

The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cancer cell survival .

Antioxidant Activity

Thiourea derivatives also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound's reducing potential has been evaluated using assays such as DPPH and ABTS, showing significant scavenging activity .

Assay TypeIC₅₀ (µg/mL)
DPPH45
ABTS52

Case Studies

Several case studies highlight the efficacy of thiourea derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of thiourea derivatives exhibited enhanced antibacterial activity correlated with their structural modifications, such as the presence of long alkyl chains which increased lipophilicity .
  • Cytotoxicity Against Cancer Cells : Research on indole-linked thioureas indicated that specific substitutions significantly increased cytotoxicity against human glioblastoma cells . The study utilized molecular docking to elucidate binding interactions with target proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for this thiourea derivative, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For this compound, a stepwise approach is recommended:

Intermediate Preparation : Synthesize the 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine and 2-methylphenyl isothiocyanate precursors.

Coupling Reaction : React the amine with the isothiocyanate in anhydrous THF or DCM under nitrogen at 0–25°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Optimization :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful temperature control to avoid side reactions.
  • Catalysis : Add a catalytic amount of triethylamine to accelerate the reaction .
  • Yield Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

Q. What spectroscopic and crystallographic techniques are most effective for confirming molecular structure and purity?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to verify substituent integration and thiourea NH signals (δ 9–11 ppm).
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
    • IR : Validate thiourea C=S stretching (1250–1350 cm1^{-1}) and indole N-H vibrations (3400 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (as in and ) can resolve conformational details, such as planarity of the thiourea core and torsion angles between substituents. Crystallize in ethanol/dichloromethane mixtures .

Q. What are the critical considerations for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage : Store in amber vials under inert gas (Ar/N2_2) at –20°C to prevent oxidation and hydrolysis.
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light or heat.
  • Compatibility : Separate from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can substituent effects on the thiourea core be systematically studied to elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Replace the furan-2-ylmethyl or indole-ethyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) using methods from and .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
  • Crystallographic Correlation : Compare X-ray structures (e.g., ) to identify substituent-induced conformational changes affecting binding pockets .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiourea derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical buffer conditions (pH, ionic strength) and enzyme batches.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What computational methods are suitable for predicting binding affinity and interaction mechanisms with enzymatic targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Parameterize the thiourea C=S group for hydrogen-bond acceptor behavior.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and indole ring torsion angles from crystallography data () .

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